molecular formula C18H27N3O6S B2720203 N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941983-75-1

N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2720203
CAS RN: 941983-75-1
M. Wt: 413.49
InChI Key: YGCPUDDOGRAVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, commonly known as DQ-2, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. DQ-2 is a quinoline-based compound that has shown promising results in various scientific studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of DQ-2 involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. DQ-2 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. Additionally, DQ-2 has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
DQ-2 has been shown to have various biochemical and physiological effects. Studies have shown that DQ-2 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DQ-2 has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using DQ-2 in lab experiments is its ability to selectively inhibit HDACs and AChE, making it a potential candidate for the development of targeted therapies. However, one of the limitations of using DQ-2 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that could be explored with regards to DQ-2. One potential direction is the development of DQ-2 analogs that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of DQ-2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, DQ-2 is a chemical compound that has shown promising results in various scientific studies. Its potential use in the field of medicinal chemistry makes it a subject of interest for researchers. While there are limitations to using DQ-2 in lab experiments, the future directions for research are promising and could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of DQ-2 involves the reaction of 2-(2-aminoethoxy)ethanol with 7-chloro-3,4-dihydroquinolin-1(2H)-one, followed by the reaction of the resulting product with methylsulfonyl chloride and oxalyl chloride. The final product is obtained by treating the intermediate with diethylamine and oxalic acid.

Scientific Research Applications

DQ-2 has been studied extensively for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that DQ-2 has anticancer properties and can induce apoptosis in cancer cells. Additionally, DQ-2 has been shown to have neuroprotective effects and can prevent neuronal cell death.

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-14-9-8-13-7-6-10-21(15(13)11-14)28(3,24)25/h8-9,11,16H,4-7,10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCPUDDOGRAVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

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